molecular formula C14H18N4O2S B14928387 (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B14928387
M. Wt: 306.39 g/mol
InChI Key: DPWZCPNQNDGIEZ-SDQBBNPISA-N
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Description

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a pyrazole ring, a furan ring, and an imidazole ring, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H18N4O2S/c1-9-10(7-17(2)16-9)6-12-13(19)18(14(21)15-12)8-11-4-3-5-20-11/h6-7,11H,3-5,8H2,1-2H3,(H,15,21)/b12-6-

InChI Key

DPWZCPNQNDGIEZ-SDQBBNPISA-N

Isomeric SMILES

CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)CC3CCCO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with tetrahydro-2-furanylmethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-[(Z)-1-

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